molecular formula C9H16N4 B11730589 1-methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine

1-methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11730589
M. Wt: 180.25 g/mol
InChI Key: VRCDKWHGEOTCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with pyrrolidine in the presence of a suitable base. The reaction is generally carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrrolidine rings .

Scientific Research Applications

1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine is unique due to the presence of both the pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-methyl-5-(pyrrolidin-1-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H16N4/c1-12-9(10)6-8(11-12)7-13-4-2-3-5-13/h6H,2-5,7,10H2,1H3

InChI Key

VRCDKWHGEOTCBH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CN2CCCC2)N

Origin of Product

United States

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